molecular formula C15H15NO2 B1523461 (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine CAS No. 1272207-56-3

(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine

Cat. No. B1523461
M. Wt: 241.28 g/mol
InChI Key: LIVZZWVHKHZBMI-UHFFFAOYSA-N
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Description

“(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine” is a synthetic chemical compound . It contains a furan and a benzofuran moiety, both of which are oxygen-containing heterocyclic compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

While specific synthesis methods for “(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine” were not found, benzofuran derivatives have been synthesized using various methods . For instance, 2-Benzofuranyl methyl ketone (2-Acetylbenzofuran) has been used to synthesize many benzofuran derivatives .

Scientific Research Applications

Electronic Absorption Spectra Studies

Furan derivatives, including (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine, have been studied for their electronic absorption spectra. These studies involve molecular orbital calculations to understand the conformation and polarity of these molecules. Such research is crucial in the field of molecular spectroscopy and material science (Abu-eittah & Hammed, 1984).

Molecular Structure Analysis

The molecular structure of furan derivatives is another area of interest. Studies have been conducted to understand the conformation of the furan ring in these compounds, which is vital in understanding their chemical properties and potential applications in various fields like organic synthesis and drug development (Song, Fronczek & Fischer, 2001).

Synthesis Methods

Research into the synthesis of furan derivatives, including the development of novel methods and pathways, is a significant area. This research is crucial for the advancement of organic chemistry, providing new ways to create complex molecules that could have various applications in pharmaceuticals and materials science (Wongsa et al., 2013).

Polymer Research

Furan derivatives play a role in polymer research, where they are used in the synthesis of novel polymers. This research has implications for materials science, especially in the development of new materials with unique properties (Baldwin et al., 2008).

Biobased Polyesters

In the field of biobased materials, furan derivatives are explored for their potential in synthesizing biobased polyesters. This research is significant for sustainable development and the creation of environmentally friendly materials (Jiang et al., 2014).

Pharmacological Studies

While excluding specific drug-related information, it's notable that furan derivatives are subject to pharmacological studies. They are investigated for their potential in developing new therapeutic agents, indicating their importance in medicinal chemistry (Makkar & Chakraborty, 2018).

properties

IUPAC Name

1-(furan-2-yl)-N-[(5-methyl-1-benzofuran-2-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-4-5-15-12(7-11)8-14(18-15)10-16-9-13-3-2-6-17-13/h2-8,16H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVZZWVHKHZBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)CNCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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